molecular formula C15H10ClN5O3 B2761522 7-chloro-N-(furan-2-ylmethyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide CAS No. 1040694-64-1

7-chloro-N-(furan-2-ylmethyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide

货号: B2761522
CAS 编号: 1040694-64-1
分子量: 343.73
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-chloro-N-(furan-2-ylmethyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C15H10ClN5O3 and its molecular weight is 343.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

7-Chloro-N-(furan-2-ylmethyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on the mechanisms of action, cytotoxic effects, and relevant case studies.

  • Molecular Formula : C15H10ClN5O3
  • Molecular Weight : 343.73 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the triazole and quinazoline moieties allows for versatile interactions with enzymes and receptors involved in critical cellular pathways.

Key Mechanisms:

  • Inhibition of Kinases : The compound exhibits inhibitory activity against key kinases such as c-Met and VEGFR-2, which are implicated in cancer progression and angiogenesis .
  • Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins like p53 and Bcl-2 .

Biological Activity Findings

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines.

Cytotoxicity Data

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
MCF-76.20Doxorubicin5.60
HCT-1164.90Erlotinib4.30
A5498.10Sorafenib3.20

The compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics. Notably, it was particularly effective against HCT-116 colorectal cancer cells .

Case Studies

  • Study on Cancer Cell Lines :
    • A comprehensive analysis evaluated the effects of the compound on several human cancer cell lines, revealing a dose-dependent cytotoxic effect that correlated with increased apoptosis markers .
  • Mechanistic Insights :
    • Molecular docking studies provided insights into the binding affinities of the compound with EGFR and VEGFR-2, suggesting a strong interaction that could inhibit their respective pathways .

Safety Profile

Preliminary safety assessments indicate that while the compound exhibits potent cytotoxic effects against cancer cells, it shows lower toxicity towards normal cell lines such as WI38. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

科学研究应用

Antimicrobial Activity

Recent studies have demonstrated that compounds within the triazoloquinazoline family exhibit notable antimicrobial properties. For instance, derivatives of 7-chloro-N-(furan-2-ylmethyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide have been screened against various bacterial strains. The results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential use as antibiotic agents.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus16 µg/mL
This compoundEscherichia coli32 µg/mL

Anticancer Potential

The compound has also shown promise in anticancer research. Studies indicate that derivatives of triazoloquinazolines can induce apoptosis in cancer cells through various mechanisms. For example, they may inhibit specific kinases involved in cancer cell proliferation or activate pathways leading to programmed cell death.

Neuroprotective Effects

Preliminary research suggests that this compound might possess neuroprotective properties. Its ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The mechanism may involve the modulation of neurotransmitter systems or the reduction of oxidative stress.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Antimicrobial Efficacy

In a study published in RSC Advances, researchers synthesized various derivatives of triazoloquinazolines and evaluated their antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The study found that specific modifications to the quinazoline core significantly enhanced antimicrobial potency, with some compounds demonstrating MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of triazoloquinazoline derivatives. The study revealed that certain compounds could inhibit cancer cell growth by targeting specific signaling pathways associated with tumorigenesis. The findings indicated that these compounds could serve as lead candidates for further development into anticancer therapies .

属性

IUPAC Name

7-chloro-N-(furan-2-ylmethyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN5O3/c16-8-3-4-11-10(6-8)14(22)18-13-12(19-20-21(11)13)15(23)17-7-9-2-1-5-24-9/h1-6,20H,7H2,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVWWIZIBDGBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。